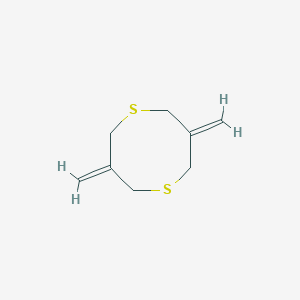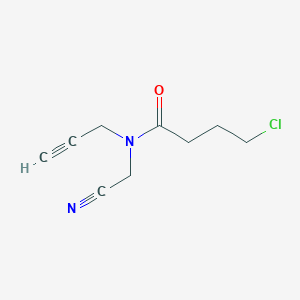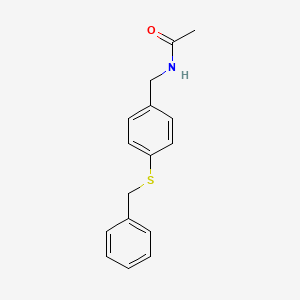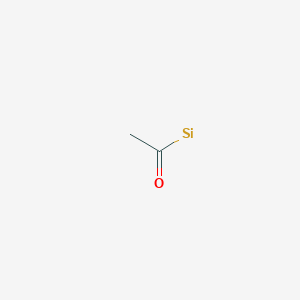
Acetylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Silylethan-1-one is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Silylethan-1-one can be synthesized through several methods, including the silylation of carbonyl compounds. One common approach involves the reaction of an enolizable carbonyl compound with a triorganosilane in the presence of a catalyst. For example, a tethered ruthenium complex can catalyze the dehydrogenative coupling between enolizable carbonyl compounds and triorganosilanes .
Industrial Production Methods: Industrial production of 1-Silylethan-1-one typically involves large-scale silylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of ionic liquids and N-heterocyclic carbenes as catalysts has been explored to enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Silylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert 1-Silylethan-1-one to silyl ethers or alcohols.
Substitution: The silicon atom in 1-Silylethan-1-one can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silyl ethers and alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Silylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to investigate its potential as a component in pharmaceuticals, particularly in the development of silicon-based drugs.
Mécanisme D'action
The mechanism of action of 1-Silylethan-1-one involves its ability to form stable bonds with various substrates through its silicon atom. The silicon atom can undergo nucleophilic attack, leading to the formation of new bonds and the release of byproducts such as hydrogen gas. This reactivity is exploited in various synthetic applications, including the formation of silyl ethers and other organosilicon compounds .
Comparaison Avec Des Composés Similaires
Trimethylsilyl Ethyl Ketone: Similar in structure but with different reactivity due to the presence of three methyl groups on the silicon atom.
Triethylsilyl Ethyl Ketone: Contains three ethyl groups on the silicon atom, leading to different steric and electronic properties.
Silyl Enol Ethers: These compounds have a similar silicon-oxygen bond but differ in the presence of an enolate group.
Uniqueness: 1-Silylethan-1-one is unique due to its specific combination of a silicon atom bonded to an ethyl group and a carbonyl group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C2H3OSi |
|---|---|
Poids moléculaire |
71.13 g/mol |
InChI |
InChI=1S/C2H3OSi/c1-2(3)4/h1H3 |
Clé InChI |
VTAFVPRBZJEEDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


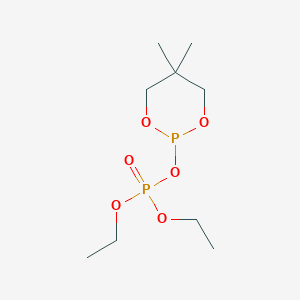
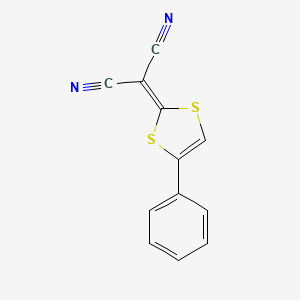
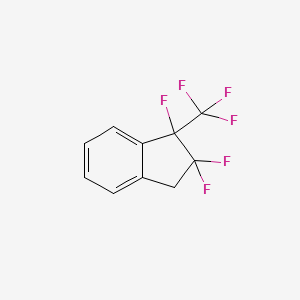
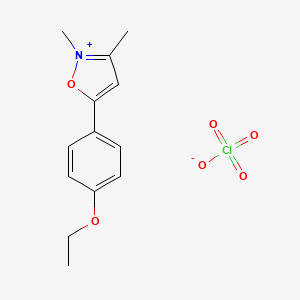
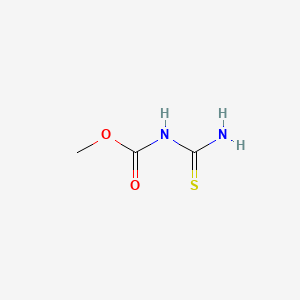
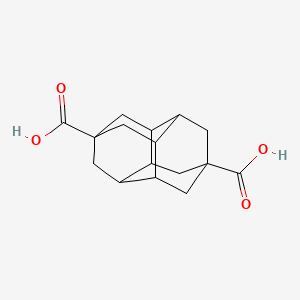

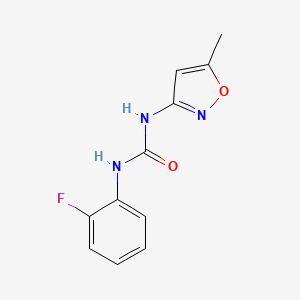
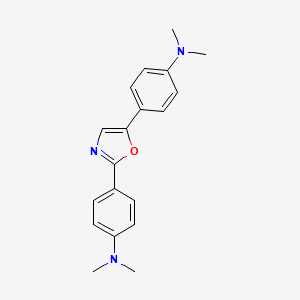
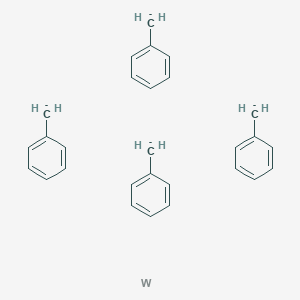
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
